molecular formula C12H18N2O3S2 B5570438 4-(1-azepanylsulfonyl)-N-methyl-2-thiophenecarboxamide

4-(1-azepanylsulfonyl)-N-methyl-2-thiophenecarboxamide

Cat. No. B5570438
M. Wt: 302.4 g/mol
InChI Key: JYFBMBXCAKISFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, similar to "4-(1-azepanylsulfonyl)-N-methyl-2-thiophenecarboxamide," often involves complex reactions including intramolecular cyclization and cyclofunctionalization. For instance, the intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides using polyphosphoric acid has been demonstrated to afford various tetrahydro-thieno azepinones and pyrrolidinones, showing the versatility of thiophene compounds in synthesis processes (Danilyuk et al., 2016).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques like X-ray diffraction (XRD). For example, the structure of 6-allylsulfanyl-2-amino-4-isobutyl-N3,N5-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide was uniquely determined by XRD, highlighting the importance of structural analysis in understanding these compounds (Dyachenko & Karpov, 2013).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including electrophilic cyclization and nucleophilic substitution. For instance, N-propargylic β-enaminones have been shown to undergo electrophilic cyclization, yielding various substituted oxazepines and pyrrolines, which demonstrates the reactivity of thiophene compounds and their potential for creating pharmacologically interesting molecules (Kelgokmen, Korkmaz, & Zora, 2020).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility and crystallinity, are crucial for their application in material science and pharmacology. The solvatochromic properties of octithiophenes, derived from the oxidative coupling of bithiophenes, suggest potential uses in optoelectronic devices due to their unique physical characteristics (Preti et al., 2010).

Chemical Properties Analysis

The chemical properties of "4-(1-azepanylsulfonyl)-N-methyl-2-thiophenecarboxamide" and related compounds, including reactivity, stability, and functional group transformations, are fundamental for their utilization in chemical synthesis and drug design. The reactions of thiophene sulfonyl derivatives, for instance, demonstrate the versatile reactivity and potential for further functionalization of thiophene compounds (Cremlyn et al., 1981).

Scientific Research Applications

Electrophilic Intramolecular Cyclization

Intramolecular cyclization of thiophene derivatives has been studied for the synthesis of complex heterocycles. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides led to the formation of tetrahydrothieno[3,2-b]azepinones and pyrrolidinones, indicating the utility of thiophene derivatives in synthesizing bioactive heterocyclic compounds (Danilyuk et al., 2016).

Thiophene Sulfonyl Derivatives Reactions

The reactions of thiophene-2-sulfonyl chloride with various amines and hydrazine, leading to the formation of hydrazides and hydrazones, demonstrate the reactivity of thiophene sulfonyl derivatives and their potential in synthesizing novel compounds for various applications (Cremlyn et al., 1981).

Environmental and Pharmaceutical Applications

A study on the recovery of acetic acid from the production process of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in pharmaceutical and herbicide production, highlights the importance of environmental sustainability in chemical manufacturing processes (Wang Tian-gui, 2006).

Fluorescent Labeling and Materials Science

Thiophene derivatives have been used in the fluorescent labeling of polymers, demonstrating their utility in materials science and biochemistry. For instance, the telechelic thiocarbonylthio functionality of poly(N-isopropylacrylamide) was converted to thiol and reacted with a maleimido-functional fluorescent dye, showcasing the applicability of thiophene derivatives in creating functional materials (Scales et al., 2006).

Optoelectronic Devices

The synthesis and solvatochromic properties of octithiophenes, obtained through oxidative coupling of thiophene derivatives, indicate their potential use in optoelectronic devices. These compounds' solubility and optical properties make them candidates for applications in electronics and photonics (Preti et al., 2010).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-13-12(15)11-8-10(9-18-11)19(16,17)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFBMBXCAKISFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-methylthiophene-2-carboxamide

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